n-(5-Amino-2-methoxyphenyl)acetamide
Overview
Description
N-(5-Amino-2-methoxyphenyl)acetamide is an organic compound with the molecular formula C9H12N2O2 It is a derivative of acetanilide, where the amino group is positioned at the 5th carbon of the benzene ring, and a methoxy group is attached to the 2nd carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-2-methoxyphenyl)acetamide typically involves the acylation of 5-amino-2-methoxyaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Starting Materials: 5-Amino-2-methoxyaniline and acetic anhydride or acetyl chloride.
Reaction Conditions: The reaction is conducted at room temperature or slightly elevated temperatures (up to 50°C) in an inert solvent like dichloromethane or chloroform.
Procedure: The 5-amino-2-methoxyaniline is dissolved in the solvent, and the acylating agent is added dropwise with stirring. The reaction mixture is then stirred for several hours until completion.
Workup: The reaction mixture is washed with water, and the organic layer is separated. The product is purified by recrystallization from ethanol or another suitable solvent.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors to ensure better control over reaction parameters and higher yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-2-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in ethanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-Amino-2-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-Amino-2-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The amino and methoxy groups play a crucial role in binding to the active sites of these targets, thereby influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(2-Methoxyphenyl)acetamide: Similar structure but with the amino group at a different position.
N-(4-Amino-2-methoxyphenyl)acetamide: Similar structure but with the amino group at the 4th position.
N-(5-Amino-2-ethoxyphenyl)acetamide: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
N-(5-Amino-2-methoxyphenyl)acetamide is unique due to the specific positioning of the amino and methoxy groups, which can influence its reactivity and interaction with biological targets. This unique structure allows for specific applications in medicinal chemistry and material science that may not be achievable with other similar compounds.
Properties
IUPAC Name |
N-(5-amino-2-methoxyphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-6(12)11-8-5-7(10)3-4-9(8)13-2/h3-5H,10H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHJPLIBPNEMHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20296089 | |
Record name | n-(5-amino-2-methoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20296089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64353-88-4 | |
Record name | 64353-88-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107594 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-(5-amino-2-methoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20296089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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